![molecular formula C18H19N3O4 B2897543 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034395-83-8](/img/structure/B2897543.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. This compound is commonly referred to as a selective and potent inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in T-cell activation and proliferation. In
Aplicaciones Científicas De Investigación
Antiviral and Antimycobacterial Applications
Research into benzamide-based compounds, including pyrazinyl derivatives, has shown promising antiviral and antimycobacterial properties. A study by Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity, particularly against the H5N1 subtype (Hebishy, Salama, & Elgemeie, 2020). Another study by Zítko et al. (2018) on N-pyrazinylbenzamides designed as antimycobacterial agents found these compounds to possess varied efficacy against Mycobacterium tuberculosis and non-tuberculous mycobacterial strains, highlighting the potential of pyrazinyl benzamides in antimycobacterial therapy (Zítko et al., 2018).
Synthesis and Characterization
The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide derivatives involves complex chemical reactions, leading to compounds with potential therapeutic applications. For instance, the synthesis and characterization of novel Linezolid-like analogues, including pyrazinyl oxazolones, were reported by Rajurkar and Pund (2014), emphasizing the antimicrobial and antifungal activities of these derivatives (Rajurkar & Pund, 2014).
Antimalarial Activity
The development of carboxamide pyrazinyloxy benzoxaboroles, as outlined by Zhang et al. (2017), focused on identifying compounds with satisfactory antimalarial activity. This optimization led to the discovery of a compound with excellent in vitro and in vivo activity against Plasmodium falciparum, supporting its advancement to preclinical development (Zhang et al., 2017).
Antitumor Agents
The synthesis and biological evaluation of benzothiazole derivatives, as conducted by Yoshida et al. (2005), showcased the design of potent antitumor agents based on the pyrazole framework. This research identified derivatives exhibiting significant inhibitory effects on tumor growth, demonstrating the therapeutic potential of these compounds in oncology (Yoshida et al., 2005).
Propiedades
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(12-1-6-15-16(9-12)24-11-23-15)21-13-2-4-14(5-3-13)25-17-10-19-7-8-20-17/h1,6-10,13-14H,2-5,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXGXRPKKNHFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.